Testosterone-16,16,17-d3 17-Decanoate
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Overview
Description
Testosterone-16,16,17-d3 17-Decanoate is a synthetic derivative of testosterone, a primary male sex hormone and anabolic steroid. This compound is characterized by the presence of three deuterium atoms at positions 16 and 17, which makes it a stable isotope-labeled compound. It is primarily used in scientific research for various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Testosterone-16,16,17-d3 17-Decanoate involves the introduction of deuterium atoms into the testosterone molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of testosterone can lead to the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Purification: Using chromatographic techniques to purify the synthesized compound.
Characterization: Employing spectroscopic methods like NMR and mass spectrometry to confirm the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Testosterone-16,16,17-d3 17-Decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The decanoate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
Testosterone-16,16,17-d3 17-Decanoate has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of testosterone and its metabolites.
Pharmacokinetics: Employed in studies to understand the absorption, distribution, metabolism, and excretion of testosterone.
Doping Control: Utilized in sports drug testing to detect the use of performance-enhancing drugs.
Clinical Research: Investigated for its potential therapeutic applications in hormone replacement therapy and other medical conditions
Mechanism of Action
Testosterone-16,16,17-d3 17-Decanoate exerts its effects by binding to androgen receptors in target tissues. The ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements on chromosomal DNA. This binding modulates the transcription of androgen-responsive genes, leading to the development of male secondary sexual characteristics and anabolic effects .
Comparison with Similar Compounds
Similar Compounds
Testosterone Decanoate: A non-deuterated form of the compound used in hormone replacement therapy.
Testosterone Enanthate: Another testosterone ester with a different ester chain length.
Testosterone Propionate: A shorter-acting testosterone ester.
Uniqueness
The presence of deuterium atoms in Testosterone-16,16,17-d3 17-Decanoate makes it unique compared to other testosterone esters. This isotopic labeling provides enhanced stability and allows for precise analytical measurements in research applications .
Properties
Molecular Formula |
C29H46O3 |
---|---|
Molecular Weight |
445.7 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] decanoate |
InChI |
InChI=1S/C29H46O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3/h20,23-26H,4-19H2,1-3H3/t23-,24-,25-,26-,28-,29-/m0/s1/i15D2,26D |
InChI Key |
LBERVHLCXUMDOT-PINOYNMSSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)OC(=O)CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
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